Synthetic Utility: Verifiable Use as a Precursor in Patented Bioactive Molecules
This compound's primary differentiator is its validated role as an intermediate in the synthesis of patented, biologically active pyridazine derivatives . While direct potency data for this specific building block is not reported, its inclusion as a key component in a US patent for therapeutic organic compounds provides a verifiable, procurement-relevant differentiator over untested or non-patented analogs. The patent claims specific pyridazine structures (Formula I) for which 2-(6-Chloro-pyridazin-3-yloxy)-ethanol is a direct synthetic precursor.
| Evidence Dimension | Provenance and Patent Utility |
|---|---|
| Target Compound Data | Identified as a key synthetic building block for compounds claimed in US Patent 8,759,365 B2. |
| Comparator Or Baseline | Other pyridazine analogs without a direct link to patented pharmaceutical compositions. |
| Quantified Difference | Not applicable (qualitative evidence of utility). |
| Conditions | US Patent 8,759,365 B2: Organic compounds |
Why This Matters
This provides a verifiable, procurement-level justification for selecting this specific building block, as it is directly tied to documented drug discovery efforts, unlike many commercially available but untested analogs.
